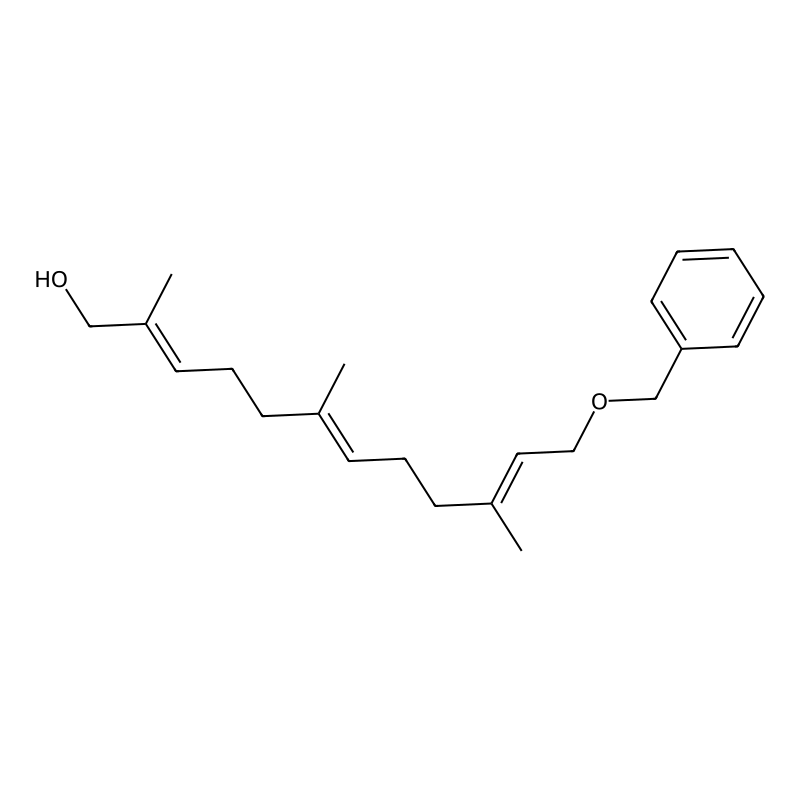

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique molecular structure and properties. With the molecular formula and a molecular weight of approximately 328.488 g/mol, this compound features a dodecatriene backbone with multiple double bonds and a phenylmethoxy substituent. Its structure can be visualized as having three methyl groups at the 2, 6, and 10 positions of a dodecatriene chain, contributing to its potential biological activity and applications in various fields such as biochemistry and pharmacology .

- Hydrogenation: The double bonds in the dodecatriene can be hydrogenated to form saturated compounds.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol group may be oxidized to form aldehydes or ketones depending on the reaction conditions.

These reactions are significant for modifying the compound's structure to enhance its properties or reactivity for specific applications .

Research indicates that (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in cellular signaling pathways. Additionally, compounds with similar structures often show antimicrobial and antifungal activities, making this compound of interest in pharmacological research .

The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol can be achieved through various methods:

- Alkylation Reactions: Starting from simpler dodecatrienes or their derivatives, alkylation with phenylmethanol can yield the desired product.

- Multi-step Synthesis: This involves several steps including the formation of the dodecatriene backbone followed by functionalization with methyl groups and phenylmethoxy groups.

- Biocatalytic Methods: Recent studies suggest that biocatalysts may be employed to selectively introduce functional groups into the dodecatriene framework, potentially offering more environmentally friendly synthesis routes .

The compound has several applications across different fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting various diseases.

- Perfume Industry: Due to its unique scent profile derived from its structure, it may be utilized in fragrance formulations.

- Agricultural Chemistry: The antimicrobial properties suggest potential use as a natural pesticide or fungicide .

Interaction studies have shown that (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may interact with various biological receptors and enzymes. These interactions could lead to modulation of metabolic pathways or influence cellular responses. Further studies are needed to elucidate the specific mechanisms of action and potential therapeutic benefits .

Several compounds share structural similarities with (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol:

| Compound Name | Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Farnesol | C15H26O | 222.3663 | A natural sesquiterpene alcohol known for its fragrance |

| Geraniol | C10H18O | 154.25 | A monoterpenoid with floral scent used in perfumery |

| Linalool | C10H18O | 154.25 | A terpene alcohol found in many flowers |

Uniqueness: The primary distinction of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol lies in its extended dodecatriene structure coupled with the phenylmethoxy group. This combination potentially enhances its biological activity compared to simpler terpenes like Farnesol or Linalool .